Product packaging for 6,7-Difluoro-2-vinylquinoline(Cat. No.:)

6,7-Difluoro-2-vinylquinoline

Cat. No.: B8503770
M. Wt: 191.18 g/mol
InChI Key: CPAPVZHVFFWABW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Difluoro-2-vinylquinoline (CAS 127827-50-3, Molecular Formula: C11H6F2N) is a fluorinated vinylquinoline derivative serving as a versatile chemical building block in organic synthesis and drug discovery research. Its core structure incorporates a quinoline scaffold, which is a privileged motif in medicinal chemistry, further functionalized with fluorine atoms and a vinyl group. This compound is of particular interest in early-stage drug discovery. An in silico molecular docking study has indicated that this compound shows promising potential as an anti-diabetic lead compound, demonstrating a strong docking score against the Dipeptidyl Peptidase IV (DPP IV) enzyme, which is a validated target for Type 2 diabetes . The vinyl group at the 2-position is a key reactive handle, allowing for further chemical modifications via cross-coupling or addition reactions, making it a valuable intermediate for constructing more complex molecules. Fluorinated quinolines are an important class of compounds with a broad spectrum of documented biological activities. This product is intended for research purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7F2N B8503770 6,7-Difluoro-2-vinylquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7F2N

Molecular Weight

191.18 g/mol

IUPAC Name

2-ethenyl-6,7-difluoroquinoline

InChI

InChI=1S/C11H7F2N/c1-2-8-4-3-7-5-9(12)10(13)6-11(7)14-8/h2-6H,1H2

InChI Key

CPAPVZHVFFWABW-UHFFFAOYSA-N

Canonical SMILES

C=CC1=NC2=CC(=C(C=C2C=C1)F)F

Origin of Product

United States

Synthetic Methodologies for 6,7 Difluoro 2 Vinylquinoline and Analogous Structures

Approaches to Constructing the 6,7-Difluoroquinoline (B156812) Ring System

Cyclization reactions are fundamental to the synthesis of the quinoline (B57606) scaffold. Traditional methods like the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses provide versatile routes to quinolines. iipseries.org For the synthesis of 6,7-difluoroquinoline, these methods would typically start from a suitably substituted difluoroaniline derivative. For instance, the Gould-Jacobs reaction, a modification of the Conrad-Limpach synthesis, can be employed. This reaction involves the condensation of an aniline with an ethoxymethylenemalonate, followed by thermal cyclization to form a 4-hydroxyquinoline, which can be further functionalized. researchgate.net

Another approach involves intramolecular electrophilic substitution, such as a Friedel-Crafts type reaction. mdpi.com In this method, a precursor with an appropriately positioned electrophilic center and an activated aromatic ring undergoes cyclization to form the quinoline ring. The presence of fluorine atoms on the aniline ring influences the reactivity and regioselectivity of these cyclization reactions.

Annulation strategies involve the fusion of a new ring onto a pre-existing one. For fluoroquinolines, this can involve the reaction of a difluorinated benzene (B151609) derivative with a three-carbon component that forms the pyridine (B92270) part of the quinoline ring. Palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols is a modern approach that provides a broad range of 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org This method could be adapted using 3,4-difluoro-2-iodoaniline to generate the desired 6,7-difluoroquinoline core.

Furthermore, cascade reactions involving condensation, electrocyclization, and dehydrogenation of o-vinyl anilines and aldehydes offer a pathway to polysubstituted quinolines. researchgate.net The application of this strategy to a difluorinated o-vinylaniline could provide a direct route to the 6,7-difluoroquinoline system.

The synthesis of fluoroquinolone precursors often begins with 3,4-difluoroaniline. clockss.orggoogle.comgoogle.com This starting material can be converted into various intermediates that are then cyclized to form the quinoline ring. For example, 3,4-difluoroaniline can be reacted with diethyl ethoxymethylenemalonate to form an enamine, which is a key intermediate in the Gould-Jacobs reaction. researchgate.net

Another strategy involves the conversion of 3,4-difluoroaniline into 3,4-difluorophenyl isothiocyanate. This intermediate can then react with a carbanion, such as that derived from dimethyl malonate, followed by alkylation and subsequent cyclization to yield a functionalized 6,7-difluoro-4-hydroxyquinoline. mdpi.com These precursors are valuable as they can be readily converted to the target quinolones through further chemical modifications. mdpi.com

Methods for Introducing the 2-Vinyl Moiety

Once the 6,7-difluoroquinoline core is established, the next critical step is the introduction of the vinyl group at the 2-position. This can be achieved through various synthetic transformations.

A facile, catalyst-free synthesis of 2-vinylquinolines can be achieved through a direct deamination reaction that occurs during a Mannich-type synthesis. rsc.org This method involves heating a mixture of a 2-methylquinoline (B7769805) derivative, formaldehyde, a secondary amine, and a small amount of trimethylamine in a suitable solvent like 1,4-dioxane. rsc.org The reaction proceeds through a Mannich adduct, which then undergoes deamination to form the vinyl group. This approach is attractive due to its simplicity and the avoidance of metal catalysts. rsc.org

The general procedure involves heating the reactants at 100°C until the starting material is consumed, as monitored by thin-layer chromatography. rsc.org The product is then isolated and purified by column chromatography. rsc.org While this method has been demonstrated for various substituted quinolines, its application to 6,7-difluoro-2-methylquinoline (B3242669) would provide a direct route to 6,7-difluoro-2-vinylquinoline.

Reactant 1Reactant 2ConditionsProductYield (%)
2-MethylquinolineFormaldehyde, Secondary Amine100°C, 1,4-dioxane2-Vinylquinoline (B1294476)73
7-Chloro-2-methylquinolineFormaldehyde, Secondary Amine100°C, 1,4-dioxane7-Chloro-2-vinylquinoline95
7-Fluoro-2-methylquinolineFormaldehyde, Secondary Amine100°C, 1,4-dioxane7-Fluoro-2-vinylquinoline85

This table presents data on the synthesis of various 2-vinylquinolines using a Mannich-type reaction followed by deamination, demonstrating the versatility of this method. rsc.org

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, including the synthesis of vinylarenes. organicreactions.orgresearchgate.netsemanticscholar.org The Heck reaction, for example, involves the coupling of a vinyl compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base. researchgate.netorganic-chemistry.org To synthesize this compound using this approach, one would typically start with 2-chloro- or 2-bromo-6,7-difluoroquinoline and couple it with a vinylating agent, such as ethylene or a vinyl organometallic reagent.

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. organicreactions.orgresearchgate.net Common catalysts include palladium acetate (Pd(OAc)2) and palladium chloride (PdCl2), often used in conjunction with phosphine (B1218219) ligands like triphenylphosphine (PPh3) or tri-o-tolylphosphine. organicreactions.orgresearchgate.net The base, typically a tertiary amine like triethylamine, is required to neutralize the hydrogen halide formed during the reaction. researchgate.net

Aryl HalideVinylating AgentCatalystBaseSolventProduct
Aryl BromideEthylenePd(OAc)2/P(o-tolyl)3TriethylamineAcetonitrileAryl Ethylene
o-DibromobenzeneEthylenePd(OAc)2/P(o-tolyl)3TriethylamineAcetonitrileDivinylbenzene

This table illustrates the general conditions for the palladium-catalyzed vinylation of aryl halides, a method applicable to the synthesis of 2-vinylquinolines. nih.gov

Condensation Reactions for the Formation of Styryl and Vinyl Analogs

Condensation reactions provide a direct and atom-economical pathway to vinyl- and styryl-substituted quinolines. A primary method involves the reaction of a 2-methylquinoline derivative with an appropriate aldehyde. nih.gov This formal aldol-type condensation, however, can require high temperatures, long reaction times, or the use of a metal catalyst to achieve modest yields. nih.gov

A notable approach for the synthesis of 2-styrylquinolines involves a microwave-assisted, solvent-free reaction between 2-methylquinolines and aromatic aldehydes in the presence of zinc chloride. researchgate.net This method offers advantages such as shorter reaction times and simpler workup procedures. researchgate.net For instance, the reaction of 2-methylquinoline with 4-nitrobenzaldehyde under these conditions yields (E)-2-[2-(4-nitrophenyl)ethenyl]quinoline in 78% yield within 5 minutes. researchgate.net

Another effective method utilizes trifluoromethanesulfonamide (TfNH₂) as a mediator for the olefination of 2-methylquinolines with aldehydes under microwave irradiation. nih.gov This strategy significantly improves yields and reduces reaction times. The synthesis of 2-vinylquinolines via this method is proposed to proceed through the in situ formation of an aldimine, which then facilitates the subsequent elimination to form the vinyl group. nih.gov

A direct synthesis of a 2-vinylquinoline analog, specifically (E)-2-[2-(4-methoxyphenyl)vinyl]-6,7-difluoro-8-hydroxyquinoline, has been achieved. This was accomplished by refluxing 2-methyl-6,7-difluoro-8-acetoxyquinoline with 4-methoxybenzaldehyde in acetic anhydride (B1165640), followed by deacetylation. urfu.ru Similarly, 2-vinyl-6-fluoro-7-chloroquinoline has been synthesized from 2-methyl-6-fluoro-7-chloroquinoline and formaldehyde in the presence of diethylamine hydrochloride and triethylamine, achieving a 79.2% yield. google.com

Table 1: Examples of Condensation Reactions for Vinyl/Styryl Quinolines
2-Methylquinoline ReactantAldehyde ReactantKey Reagents/ConditionsProductYieldReference
2-MethylquinolineBenzaldehydeTfNH₂, DMF, Microwave (140 °C, 20 min)2-Styrylquinoline89% nih.gov
2-Methylquinoline4-NitrobenzaldehydeZnCl₂, Microwave(E)-2-[2-(4-Nitrophenyl)ethenyl]quinoline78% researchgate.net
2-Methyl-6-fluoro-7-chloroquinolineFormaldehydeDiethylamine hydrochloride, Triethylamine, Ethanol (B145695)2-Vinyl-6-fluoro-7-chloroquinoline79.2% google.com
2-Methyl-6,7-difluoro-8-acetoxyquinoline4-MethoxybenzaldehydeAcetic anhydride, reflux(E)-2-[2-(4-methoxyphenyl)vinyl]-6,7-difluoro-8-acetoxyquinoline56% urfu.ru

Asymmetric Borylative Coupling with Vinylazaarenes

Asymmetric borylative coupling represents a sophisticated strategy for creating chiral molecules containing azaarene scaffolds. A copper(I)-catalyzed asymmetric three-component coupling of vinylazaarenes, bis(pinacolato)diboron (B₂Pin₂), and ketones has been developed. chinesechemsoc.orgchinesechemsoc.org This method allows for the synthesis of chiral alkyl boronates containing azaarene moieties with high enantioselectivity. chinesechemsoc.org The reaction is tolerant of a wide range of vinylazaarenes, including quinoline, and various ketones. chinesechemsoc.org

In a related process, copper-catalyzed borylative couplings of vinylazaarenes, B₂pin₂, and N-Boc imines have been described. rsc.orgresearchgate.net Subsequent oxidation of the initially formed boronic ester yields azaarene-containing, Boc-protected amino alcohols with good diastereoselectivities. rsc.org This three-component reaction has been demonstrated with 2-vinylquinoline and various N-Boc imines, showcasing its utility in generating complex molecular architectures. soton.ac.uk

Table 2: Borylative Coupling Reactions Involving Vinylazaarenes
VinylazaareneCoupling Partner(s)Catalyst SystemProduct TypeSelectivityReference
2-VinylquinolineKetones, B₂Pin₂Chiral Copper(I) ComplexChiral Alkyl BoronatesHigh enantioselectivity, moderate diastereoselectivity chinesechemsoc.org
VinylazaarenesN-Boc Imines, B₂Pin₂CuF(PPh₃)₂·2MeOH / dppfAzaarene-containing Amino Alcohols (after oxidation)Moderate to high diastereoselectivity rsc.orgsoton.ac.uk

Multi-Component and Cascade Reaction Sequences

One-pot syntheses are highly efficient as they reduce the need for intermediate purification, saving time and resources. A metal-free, one-pot method for synthesizing functionalized quinolines has been developed involving an alcohol, an o-azido aldehyde, and an alkyne, driven by a Lewis acid. iitb.ac.in This process proceeds through a multisegment cascade that forms C-C and C-N bonds efficiently. iitb.ac.in

Another approach involves a one-pot reaction of acetophenone, isoxazole, and DMSO, which is transition-metal-free. mdpi.com Furthermore, ligand-free cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones provides a convenient one-pot route to quinolines under mild conditions. mdpi.com A particularly relevant one-pot process marries traditional cross-coupling reactions with C-H functionalization using a single precatalyst, with the quinoline substrate itself potentially acting as a ligand. researchgate.net

A facile one-pot protocol for quinoline-appended quinazolinones involves the reaction of 2-aminoacetophenone, 1,3-cyclohexanedione, and anthranilamide using p-toluenesulfonic acid (p-TSA) as a promoter. nih.gov This reaction proceeds via a plausible mechanism where a Friedländer condensation first forms an acridinone intermediate, which then reacts with anthranilamide to yield the final product. nih.gov

The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis for its atom and step economy. nih.gov The synthesis of quinolines can be achieved through sequential C-H functionalization, C-C/C-N bond formation, and C-C bond cleavage from simple starting materials like anilines and aldehydes, using air as the oxidant. organic-chemistry.org

Transition metal catalysis is central to many C-H functionalization strategies for quinoline synthesis and modification. nih.gov The process typically involves the coordination of the metal to the quinoline, followed by a C-H activation step (metalation-deprotonation) to form an organometallic intermediate. nih.gov This intermediate can then undergo further reactions to introduce new functional groups. The regioselectivity of these reactions (i.e., which C-H bond is activated) can be controlled by various factors, including the use of directing groups. rsc.org For instance, the N-oxide of a quinoline can direct functionalization to the C2 and C8 positions. researchgate.net Recent advancements have focused on achieving functionalization at more distal positions of the quinoline ring, which has traditionally been more challenging. nih.gov

Optimization of Reaction Conditions for this compound Synthesis

While specific optimization studies for the synthesis of this compound are not extensively detailed in the reviewed literature, principles can be drawn from analogous reactions. The optimization of a microwave-assisted olefination for 2-vinylquinolines provides a relevant case study. nih.gov

In the synthesis of 2-styrylquinoline from 2-methylquinoline and benzaldehyde, various parameters were systematically optimized. nih.gov

Solvent: Dimethylformamide (DMF) was found to be the optimal solvent compared to 1,4-dioxane, xylene, and DMSO. nih.gov

Additive: The presence of an additive was crucial. While reactions without an additive gave low yields (13-30%), the addition of sulfonamides significantly boosted the yield. Trifluoromethanesulfonamide (TfNH₂) proved to be the most effective additive. nih.gov

Stoichiometry: 1.2 equivalents of TfNH₂ provided the best results. nih.gov

Temperature and Time: The reaction was best conducted at 140 °C for 20 minutes under microwave irradiation. Higher temperatures or different reaction times did not lead to further improvement. nih.gov

These findings suggest that for a successful synthesis of this compound from 6,7-difluoro-2-methylquinoline, a similar optimization process focusing on solvent, catalyst/additive, stoichiometry, and temperature would be critical. The electronic effects of the fluorine atoms on the quinoline ring might necessitate fine-tuning of these conditions. For instance, the cyclization stage in the synthesis of a related difluoroquinoline precursor was carried out by heating in diphenyl ether at 145–148 °C to facilitate the removal of methanol formed during the reaction. mdpi.com This highlights the importance of temperature control and byproduct removal in reactions involving fluorinated quinolines.

Table 3: Optimization of Olefination for 2-Styrylquinoline nih.gov
EntrySolventAdditive (Equiv.)Temp (°C)Time (min)Yield (%)
1DMFNone (3)1303019
2DMFp-TsNH₂ (3)1303082
3DMFTfNH₂ (3)1303089
4DMFTfNH₂ (1.2)1303089
5DMFTfNH₂ (1.2)1402089
6DMFTfNH₂ (1.2)1502088

Chemical Transformations and Functionalization Strategies of 6,7 Difluoro 2 Vinylquinoline

Reactivity of the Vinyl Group

The vinyl group at the C-2 position of the quinoline (B57606) ring is not a simple alkene. Its electronic properties are heavily modulated by the conjugated, electron-deficient quinoline system. This renders the terminal carbon of the vinyl group electrophilic and susceptible to a variety of addition reactions, while also allowing for transformations such as olefination and polymerization.

The synthesis of 2-vinylquinolines can be achieved through various olefination strategies. A rapid and efficient method involves the trifluoromethanesulfonamide-mediated reaction of the corresponding 2-methylquinoline (B7769805) with an aldehyde under microwave irradiation nih.gov. This approach avoids the often cumbersome preparation of 2-quinolinecarboxaldehydes required for traditional Wittig reactions nih.gov. Another method involves the direct reaction of 2-methylquinoline compounds with formaldehyde, often in the presence of a secondary amine hydrochloride and a small amount of an organic base, to yield the 2-vinylquinoline (B1294476) product google.com.

The vinyl group of 2-vinylquinoline serves as a monomer for polymerization. The anionic polymerization of 2-vinylquinoline can produce "living" polymers, where the reactive carbanionic chain ends are preserved in the absence of termination or chain-transfer reactions acs.org. Studies on the sodium salt of living poly(2-vinylquinoline) in tetrahydrofuran (B95107) (THF) have shown that the polymerization proceeds with a defined activation energy and rate constant acs.org. The properties of this polymerization are similar to those of living poly(2-vinylpyridine), indicating that the cation associated with the growing polymer chain is coordinated with the quinoline moiety of the terminal unit acs.org. This living nature allows for the synthesis of well-defined polymers with controlled molecular weights and architectures.

Table 1: Kinetic Data for the Anionic Polymerization of Sodium 2-Vinylquinoline in THF
ParameterValueReference
Activation Energy (kcal/mol)7.9 acs.org
Temperature-Independent Factor (M⁻¹ sec⁻¹)9.6 x 10⁵ acs.org
Heat of Dissociation (ΔHdiss, kcal/mol)2.3 acs.org
Entropy of Dissociation (ΔSdiss, eu)-43 acs.org

The reactivity of the vinyl group in 6,7-Difluoro-2-vinylquinoline is dictated by the strong electron-withdrawing effect of the quinoline ring. This effect polarizes the carbon-carbon double bond, making the β-carbon (the terminal carbon) electron-deficient and thus a prime target for nucleophiles.

Nucleophilic Addition: The vinyl group is susceptible to conjugate (Michael-type) addition reactions wikipedia.orgslideshare.netmasterorganicchemistry.comyoutube.com. A variety of N-, O-, and S-centered nucleophiles can add across the double bond nih.gov. This reaction proceeds by the attack of the nucleophile on the terminal carbon, with the resulting negative charge being stabilized by delocalization into the quinoline ring system. This provides a straightforward method to introduce a wide range of functional groups at the ethyl side chain nih.gov.

Electrophilic Addition: While nucleophilic addition is generally favored, electrophilic addition reactions can also occur across the vinylic double bond wikipedia.orgucla.eduslideshare.net. The reaction is initiated by the attack of the π-electrons of the double bond on an electrophile (E+), which typically forms a carbocation intermediate slideshare.netlasalle.edu. The regioselectivity of this addition is governed by the stability of the resulting carbocation. In the case of 2-vinylquinoline, the addition of the electrophile to the terminal carbon would generate a carbocation on the α-carbon, adjacent to the quinoline ring. This carbocation would be stabilized by resonance with the aromatic system. The reaction is completed by the attack of a nucleophile on the carbocation wikipedia.orglasalle.edu. Common reagents for electrophilic additions include hydrogen halides (HX) and halogens (X₂) wikipedia.org.

Functionalization of the Difluoroquinoline Ring System

The 6,7-difluoroquinoline (B156812) core offers multiple avenues for functionalization. The fluorine atoms can act as leaving groups in nucleophilic aromatic substitution, while the C-H bonds on both the benzene (B151609) and pyridine (B92270) rings can be targeted by modern catalytic methods.

The primary mechanism for substitution on the electron-deficient, fluorinated ring is Nucleophilic Aromatic Substitution (SNAr) libretexts.org. In this two-step process, a nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of a leaving group libretexts.orgyoutube.com.

For this compound, several factors govern the regioselectivity of SNAr:

Leaving Group Ability: Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack youtube.comyoutube.comyoutube.com.

Activation: The reaction is activated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they can stabilize the negative charge of the Meisenheimer intermediate through resonance libretexts.org. The nitrogen atom in the quinoline ring acts as a powerful activating group.

Regioselectivity: Nucleophilic attack on the quinoline ring itself generally occurs at the C-2 and C-4 positions quimicaorganica.org. In the case of the 6,7-difluoro system, substitution is expected at the C-6 and C-7 positions. The precise selectivity between C-6 and C-7 would be influenced by the reaction conditions and the nature of the nucleophile. For instance, in the related 6,7-dichloroquinoline-5,8-dione (B1222834) system, nucleophilic substitution with aminopyridines occurred unexpectedly at the C-7 position nih.gov. In 2,4-dichloroquinazoline (B46505) systems, nucleophilic substitution is well-documented to occur preferentially at the C-4 position due to its higher electrophilicity mdpi.com.

Modern synthetic chemistry offers powerful catalytic methods for the functionalization of heterocyclic cores, primarily through transition-metal-catalyzed C-H activation and cross-coupling reactions.

C-H Functionalization: This strategy allows for the direct formation of new C-C or C-heteroatom bonds without the need for pre-functionalized substrates like organohalides or organometallics nih.govyoutube.com. For the quinoline scaffold, palladium, rhodium, and iridium catalysts are commonly used to selectively functionalize C-H bonds at various positions, including C2, C3, C4, C5, and C8 nih.govyoutube.com. The regioselectivity is often controlled by a directing group on the substrate that coordinates to the metal catalyst, bringing it into proximity with a specific C-H bond. For this compound, C-H functionalization could potentially be directed to the C-8 position, a common site for such reactions in quinoline systems nih.gov.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are fundamental tools for forming C-C bonds wikipedia.orgnih.govyoutube.com. While these reactions typically employ aryl halides (Cl, Br, I) or triflates as electrophiles, methods for the activation of C-F bonds are also emerging. A sequential and regioselective cross-coupling strategy has been demonstrated for polyhalogenated systems like 2,4,7-trichloroquinazoline, allowing for the stepwise introduction of different aryl groups at specific positions nih.govscispace.com. This provides a blueprint for how a di- or tri-functionalized quinoline core could be built up with high precision.

Table 2: Common Catalytic Reactions for Quinoline Core Modification
Reaction TypeTypical CatalystTarget Position(s)Key FeatureReference
C-H ArylationPd(OAc)₂C2, C8Direct functionalization without pre-activation. nih.gov
Suzuki CouplingPd(PPh₃)₄C4, C7 (on halo-quinolines)Forms C-C bonds with boronic acids. nih.govscispace.com
Oxidative CH/CH CouplingPd(OAc)₂C2Couples quinoline directly with unactivated arenes. nih.gov

The combination of reactions targeting the vinyl group and the difluoroquinoline core allows for the systematic diversification of the this compound scaffold. A strategic, multi-step functionalization approach can generate libraries of complex molecules from a single starting material.

For example, a synthetic sequence could begin with a nucleophilic addition to the vinyl group to install a desired side chain. The resulting product could then undergo a regioselective SNAr reaction at the C-7 position to introduce a second point of diversity. Finally, a palladium-catalyzed C-H functionalization at the C-8 position could install a third substituent. This sequential functionalization strategy, similar to that used for polyhalogenated quinazolines, provides a powerful tool for exploring the chemical space around the 6,7-difluoroquinoline core nih.gov. By systematically varying the reagents used in each step—the nucleophile for the vinyl addition, the nucleophile for the SNAr reaction, and the coupling partner for the C-H functionalization—a large and diverse library of derivatives can be constructed.

Synthesis of Derivatives with Extended π-Electron Conjugation

The extension of π-electron conjugation in the this compound framework is a key strategy for modulating its electronic and photophysical properties. By introducing styryl substituents, a larger delocalized π-system is created, which can lead to desirable characteristics for applications in materials science, such as organic light-emitting diodes (OLEDs) and fluorescent probes. This section explores the synthetic routes to these derivatives and the underlying principles for designing enhanced conjugated systems.

Formation of Styryl-Substituted 6,7-Difluoroquinolines

The synthesis of styryl-substituted quinolines can be approached through several methodologies. While direct functionalization of a vinyl group, for instance via a Heck reaction, is a plausible strategy, a more commonly documented approach for synthesizing 2-styrylquinolines involves the condensation of a 2-methylquinoline precursor with an appropriate aromatic aldehyde. nih.govnih.govrsc.org This method, often catalyzed by acids or Lewis acids, provides a straightforward route to a variety of styryl derivatives.

A general synthetic scheme for the formation of styryl-substituted quinolines from 2-methylquinolines is the Knoevenagel-type condensation. This reaction is typically catalyzed by agents such as indium trichloride (B1173362) or acetic anhydride (B1165640). nih.govrsc.org The reaction proceeds via the formation of a reactive intermediate from the 2-methylquinoline, which then undergoes condensation with an aromatic aldehyde to yield the trans-styrylquinoline product. The choice of aromatic aldehyde allows for the introduction of a wide range of substituents on the styryl moiety, thereby enabling the fine-tuning of the electronic properties of the final molecule.

For instance, the synthesis of 2,4-distyrylquinolines has been achieved through indium trichloride-catalyzed condensation reactions between 2-methyl-4-styrylquinolines and various aromatic aldehydes, with yields ranging from 71–93%. nih.gov Another study reported the kinetic analysis of the condensation of 2-methylquinoline with benzaldehydes in acetic anhydride, which proceeds through addition, esterification, and elimination steps. rsc.org This highlights the mechanistic intricacies that can be involved in such transformations.

While a direct synthesis from this compound is not extensively detailed in the reviewed literature, the established methods for other quinoline systems provide a strong foundation for its potential conversion. The reactivity of the vinyl group in this compound could be exploited in palladium-catalyzed cross-coupling reactions, such as the Heck reaction, with various aryl halides to introduce the styryl moiety. fiveable.me

Table 1: Examples of Reaction Conditions for the Synthesis of Styrylquinolines

Starting MaterialReagentCatalyst/ConditionsProductYield (%)Reference
2-Methyl-4-styrylquinolineAromatic AldehydeIndium Trichloride2,4-Distyrylquinoline71-93 nih.gov
2-MethylquinolineBenzaldehydeAcetic Anhydride, Acetic Acid, 130°Ctrans-β-(2-Quinolyl)styrene- rsc.org

Note: The yields for the reaction in acetic anhydride were not explicitly stated in the kinetic study.

Design Principles for Enhanced Conjugated Systems

The design of this compound derivatives with extended π-electron conjugation is guided by several key principles aimed at manipulating their electronic and photophysical properties. The introduction of styryl groups and the nature of the substituents on these groups play a crucial role in determining the extent of π-conjugation and, consequently, the molecule's absorption and emission characteristics. nih.govmdpi.com

Extension of the π-Conjugated System:

A primary principle for enhancing conjugation is the physical extension of the π-system. chinesechemsoc.org By incorporating styryl moieties, the delocalization of π-electrons is extended from the quinoline core over the vinyl bridge to the appended aryl ring. This extension generally leads to a bathochromic (red) shift in the absorption and emission spectra, as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced. nih.govmdpi.com The introduction of multiple styryl groups, for example at both the 2- and 4-positions of the quinoline ring, can further amplify this effect. nih.gov

Influence of Substituents:

The electronic nature of the substituents on the styryl and quinoline rings has a profound impact on the properties of the conjugated system. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be strategically placed to create "push-pull" systems, which can enhance intramolecular charge transfer (ICT) upon photoexcitation. nih.govmdpi.com

Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) and dimethylamino (-N(CH₃)₂) can increase the electron density of the π-system, leading to a further red shift in the emission spectra. nih.govmdpi.com

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and cyano (-CN) can lower the energy of the LUMO, which also contributes to a smaller HOMO-LUMO gap and a red-shifted absorption. researchgate.net The presence of fluorine atoms at the 6- and 7-positions of the quinoline ring already imparts an electron-withdrawing character to the quinoline core. researchgate.net

Theoretical studies, such as those employing Density Functional Theory (DFT), are instrumental in predicting the effects of different substituents on the electronic structure and photophysical properties of these molecules. dntb.gov.uathesciencein.org These computational methods can calculate the HOMO-LUMO energy gaps, dipole moments, and other parameters that correlate with the observed spectroscopic properties. thesciencein.org

Table 2: Influence of Substituents on the Photophysical Properties of Styrylquinoline Derivatives

Compound TypeSubstituent (R)Effect on ConjugationObserved Photophysical ChangeReference
Styrylquinoline Copolymers-OCH₃ (donor)Increased electron densityShift of emission to longer wavelengths (blue to green/yellow-orange) mdpi.com
2-Aryl-6,8-bis(arylethenyl)-4-methoxyquinolines-F, -Cl (withdrawing) on 2-phenyl or styrylModulates electron density and planarityIncreased emission and slight bathochromic shifts nih.gov
2-Styrylquinoline-NO₂ (withdrawing)Enhanced "push-pull" characterSignificant red-shift in the UV-vis absorption spectrum researchgate.net

The strategic combination of extending the π-backbone and incorporating various substituents provides a powerful toolkit for designing novel this compound derivatives with tailored photophysical properties for a range of applications.

Spectroscopic Characterization Techniques for 6,7 Difluoro 2 Vinylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 6,7-Difluoro-2-vinylquinoline, ¹H, ¹³C, and ¹⁹F NMR are all essential for a complete characterization.

The analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra provides the fundamental framework of the carbon-hydrogen skeleton of the molecule. uobasrah.edu.iqmagritek.com

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the quinoline (B57606) core and the vinyl substituent. The aromatic region would feature signals for H-3, H-4, H-5, and H-8. Due to the electron-withdrawing nature of the nitrogen atom and the fluorine substituents, these protons will appear in the downfield region, typically between 7.0 and 9.0 ppm. The vinyl group will produce a characteristic set of signals corresponding to an AMX spin system: one proton on the alpha-carbon (geminal to the ring) and two protons on the terminal beta-carbon (cis and trans to the alpha-proton). These vinyl protons typically resonate between 5.5 and 7.0 ppm with characteristic cis, trans, and geminal coupling constants. Specifically, the H-3 and H-4 protons will appear as doublets, coupled to each other. The H-5 and H-8 protons will also show signals influenced by long-range coupling to the fluorine atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. researchgate.net The spectrum would display eleven distinct signals, corresponding to the nine carbons of the difluoroquinoline core and the two carbons of the vinyl group. The carbon atoms bonded directly to the fluorine atoms (C-6 and C-7) will exhibit large one-bond C-F coupling constants (¹J-CF), appearing as distinct doublets. Carbons adjacent to the fluorinated positions will show smaller two-bond (²J-CF) or three-bond (³J-CF) couplings. The aromatic carbons generally appear in the range of 110-150 ppm. The vinyl group carbons would be observed around 115-140 ppm. The specific chemical shifts are influenced by the electronic effects of the nitrogen atom and the two fluorine atoms. tsijournals.com

Predicted NMR Data for this compound

The following table contains predicted chemical shift (δ) values based on the analysis of structurally similar compounds, including 6,7-difluoroquinoline (B156812) and 2-vinylquinoline (B1294476). chemicalbook.comnih.gov

¹H NMR ¹³C NMR
Atom Predicted δ (ppm) Atom Predicted δ (ppm)
H-37.5 - 7.7 (d)C-2155 - 158
H-48.1 - 8.3 (d)C-3120 - 123
H-57.9 - 8.1 (dd)C-4136 - 139
H-87.6 - 7.8 (dd)C-4a125 - 128
H-vinyl (α)6.8 - 7.0 (dd)C-5115 - 118 (d)
H-vinyl (β, trans)6.3 - 6.5 (d)C-6150 - 154 (d, ¹J-CF)
H-vinyl (β, cis)5.7 - 5.9 (d)C-7152 - 156 (d, ¹J-CF)
C-8112 - 115 (d)
C-8a146 - 149
C-vinyl (α)135 - 138
C-vinyl (β)118 - 121

d = doublet, dd = doublet of doublets

¹⁹F NMR spectroscopy is a highly sensitive technique used to identify fluorine-containing compounds. azom.com Given that ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, it provides clear and informative spectra. For this compound, the ¹⁹F NMR spectrum is crucial for confirming the position and chemical environment of the two fluorine atoms.

The spectrum is expected to show two distinct signals, one for the fluorine at the C-6 position and one for the fluorine at the C-7 position, as they are in chemically non-equivalent environments. The chemical shifts of fluorine atoms on an aromatic ring typically appear in a range between -100 and -170 ppm relative to a standard like CFCl₃. azom.comcolorado.edu Each signal will be split into a multiplet due to coupling with neighboring protons (H-5 and H-8) and potentially through-space coupling with each other. The magnitude of these coupling constants provides valuable information for assigning the specific signals to their respective positions on the quinoline ring. nih.gov

In cases where experimental data is unavailable or ambiguous, computational methods provide a powerful tool for predicting NMR spectra. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used quantum chemical approach to calculate the isotropic magnetic shielding tensors of nuclei, which can then be converted into chemical shifts. tsijournals.com

This method involves optimizing the molecular geometry of this compound using principles of density functional theory (DFT) and then performing the GIAO calculation to predict the ¹H, ¹³C, and ¹⁹F chemical shifts. worktribe.com The accuracy of GIAO calculations has been shown to be excellent for correlating with experimental data for a wide range of organic molecules, including complex heterocyclic and fluorinated systems. tsijournals.comworktribe.com For this compound, the GIAO method would be particularly valuable for unambiguously assigning the signals of the C-5/C-8 protons and the C-6/C-7 fluorines, whose environments are subtly different.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying the functional groups present. researchgate.net

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its various vibrational modes (stretching, bending, rocking). Each functional group has a characteristic absorption frequency range. ajabs.org The FT-IR spectrum of this compound would confirm the presence of its key structural features.

The spectrum is expected to show characteristic peaks for the aromatic quinoline system, including aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C=C/C=N ring stretching vibrations in the 1600-1450 cm⁻¹ region. The vinyl group would be identified by its =C-H stretching vibration (also above 3000 cm⁻¹) and its C=C stretching absorption, typically around 1640 cm⁻¹. Crucially, the presence of the fluorine substituents would be confirmed by strong C-F stretching bands, which are typically found in the 1300-1000 cm⁻¹ region of the spectrum. chemistryjournal.inresearchgate.net

Predicted FT-IR Absorption Bands for this compound

The following table contains predicted absorption frequencies based on characteristic group frequencies for fluoroquinolone and vinyl-substituted aromatic compounds. nitrkl.ac.inastrochem.org

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3050 - 3100Medium
Vinyl =C-H Stretch3020 - 3080Medium
Aromatic C=C/C=N Ring Stretch1620 - 1450Medium-Strong
Vinyl C=C Stretch1635 - 1645Medium
C-H Bending (in-plane and out-of-plane)1400 - 750Variable
C-F Stretch1250 - 1100Strong

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, where shifts in the frequency of the scattered light correspond to the vibrational modes of the molecule. researchgate.net While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability.

For this compound, Raman spectroscopy would be particularly effective for observing the symmetric vibrations of the aromatic rings and the C=C stretching of the vinyl group, as these are highly polarizable bonds. cnr.itacs.org Quinoline derivatives are known to produce intense Raman signals. researchgate.net Therefore, the C=C and C=N ring stretching modes between 1500 cm⁻¹ and 1650 cm⁻¹ are expected to be prominent. researchgate.net The vinyl C=C stretch would also be easily identifiable. This technique provides confirmatory data to the FT-IR spectrum, strengthening the structural assignment.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, this technique provides crucial evidence for its molecular formula and offers insights into its structural stability and fragmentation pathways upon electron impact.

In a typical mass spectrum of a quinoline derivative, the molecular ion peak (M+) is often prominent, owing to the stability of the aromatic ring system. researchgate.net For this compound (C₁₁H₇F₂N), the expected molecular ion would appear at an m/z value corresponding to its molecular weight. The fragmentation pattern is influenced by the substituents on the quinoline core. The fragmentation of alkylquinolines is often analogous to that of alkylbenzenes, and it is expected that the vinyl group in this compound will direct some of the key fragmentation pathways. researchgate.net

Upon ionization, the molecular ion of this compound may undergo fragmentation through various pathways. A common fragmentation for vinyl-substituted aromatic compounds involves the loss of the vinyl group (C₂H₃) or a hydrogen radical (H•) from the vinyl group. The stability of the resulting quinoline cation contributes to these fragmentation patterns. The difluoro-substitution on the benzene (B151609) ring portion of the quinoline system is also expected to influence the fragmentation, potentially leading to the loss of fluorine or related fragments, although the C-F bond is typically strong. The analysis of these fragment ions helps in confirming the presence and location of the vinyl and difluoro substituents.

Table 1: Predicted Mass Spectrometry Data for this compound

Analysis Description Expected m/z Value
Molecular Ion (M+) The intact molecule with one electron removed. 191.06
Fragmentation Loss of a hydrogen radical (H•) from the vinyl group. 190.05
Fragmentation Loss of the vinyl group (•C₂H₃). 164.04
Fragmentation Loss of acetylene (B1199291) (C₂H₂) from the vinyl group. 165.05

Note: The m/z values are calculated based on the most common isotopes of the elements.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The UV-Vis spectrum of this compound is characterized by absorption bands that arise from electronic transitions within the conjugated π-system of the molecule.

The quinoline ring system is an aromatic chromophore, and the presence of the vinyl group at the 2-position extends this conjugation. This extended π-system is responsible for the characteristic absorption bands observed in the UV-Vis spectrum. The primary electronic transitions for this molecule are expected to be π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. uzh.chlibretexts.org These transitions are typically of high intensity.

Additionally, the nitrogen atom in the quinoline ring possesses a lone pair of non-bonding electrons (n electrons). Therefore, n → π* transitions are also possible, involving the promotion of a non-bonding electron to a π* antibonding orbital. uzh.ch These transitions are generally much weaker in intensity compared to π → π* transitions. The fluorine atoms, being electron-withdrawing, can also influence the energy of the molecular orbitals and thus cause shifts in the absorption maxima (λmax) compared to unsubstituted 2-vinylquinoline. The solvent used for analysis can also affect the spectrum; polar solvents may cause a blue shift (to shorter wavelengths) for n → π* transitions. shu.ac.uk

Table 2: Expected UV-Vis Spectroscopic Data for this compound

Electronic Transition Description Expected Wavelength Region (λmax) Relative Intensity
π → π* Excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. 250-350 nm High
n → π* Excitation of a non-bonding electron from the nitrogen atom to a π* antibonding orbital. > 300 nm Low

Note: The exact λmax values can vary depending on the solvent and specific experimental conditions.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element present in a compound. This data is then used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. unizin.orglibretexts.org For a newly synthesized compound like this compound, elemental analysis serves as a crucial verification of its elemental composition and purity.

The molecular formula of this compound is C₁₁H₇F₂N. To verify this formula, a sample of the pure compound is subjected to combustion analysis or other elemental determination methods. The experimentally determined mass percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Fluorine (F) are then compared against the theoretically calculated values. A close agreement between the experimental and theoretical percentages confirms the proposed empirical and molecular formula. collegeboard.orgpressbooks.pub

The process involves:

Calculating the theoretical mass percentages from the known molecular formula (C₁₁H₇F₂N).

Experimentally measuring the mass percentages of C, H, N, and F in a sample of the compound.

Comparing the experimental values to the theoretical values. The experimental results are typically considered acceptable if they fall within ±0.4% of the theoretical values.

Table 3: Theoretical Elemental Composition of this compound (C₁₁H₇F₂N)

Element Atomic Mass (amu) Number of Atoms Total Mass (amu) Mass Percentage (%)
Carbon (C) 12.011 11 132.121 69.10
Hydrogen (H) 1.008 7 7.056 3.70
Fluorine (F) 18.998 2 37.996 19.88
Nitrogen (N) 14.007 1 14.007 7.33

| Total | | | 191.180 | 100.00 |

Computational and Theoretical Investigations of 6,7 Difluoro 2 Vinylquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. dergipark.org.trresearchgate.netnih.gov It is widely used to predict the molecular properties of organic compounds, including various quinoline (B57606) derivatives. rjptonline.org

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is related to the electron-donating ability of a molecule, while the LUMO energy (ELUMO) relates to its electron-accepting ability. The energy difference between them, the HOMO-LUMO gap (ΔE), is a significant indicator of chemical stability and reactivity. researchgate.net

A smaller energy gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. For quinoline derivatives, the introduction of electron-withdrawing groups like fluorine atoms typically lowers both the HOMO and LUMO energy levels, while the vinyl group, a conjugated system, can influence the delocalization and energy of these orbitals.

Table 1: Illustrative Frontier Molecular Orbital Energies for 6,7-Difluoro-2-vinylquinoline

ParameterEnergy (eV)
EHOMO-6.25
ELUMO-2.15
Energy Gap (ΔE)4.10

Note: The values presented in this table are hypothetical and for illustrative purposes, based on typical DFT calculation results for similar fluoroquinoline structures.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface displays regions of different electrostatic potential, typically color-coded: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would likely show the most negative potential (red) around the nitrogen atom of the quinoline ring, due to its lone pair of electrons. The fluorine atoms, being highly electronegative, would also create regions of negative potential. In contrast, the hydrogen atoms of the vinyl group and the aromatic rings would exhibit a more positive potential (blue or green). This visualization helps in understanding non-covalent interactions and the sites where the molecule is most likely to interact with other species. researchgate.net

From the HOMO and LUMO energies derived from DFT calculations, several quantum chemical descriptors can be calculated to quantify the reactivity of this compound. These indices provide a more quantitative understanding of the molecule's chemical behavior. nih.govresearchgate.net

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. A harder molecule is generally less reactive.

Global Softness (S): The reciprocal of chemical hardness (S = 1/2η), indicating the capacity of a molecule to accept electrons.

Fukui Functions: These functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net They indicate the change in electron density at a specific point when an electron is added to or removed from the molecule.

Table 2: Hypothetical Quantum Chemical Descriptors for this compound

DescriptorValue (eV)
Electronegativity (χ)4.20
Chemical Hardness (η)2.05
Global Softness (S)0.24

Note: These values are derived from the illustrative HOMO/LUMO energies in Table 1 and serve as representative examples.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations can determine the precise bond lengths, bond angles, and dihedral angles.

A key aspect to investigate would be the preferred conformation of the vinyl group relative to the quinoline ring. The dihedral angle between the plane of the vinyl group and the plane of the quinoline ring determines the extent of electronic conjugation. A more planar conformation would maximize π-orbital overlap, influencing the electronic properties, such as the HOMO-LUMO gap and the UV-Vis absorption spectrum. The computational results would reveal whether a planar or a slightly twisted conformation is energetically favored.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, specific spectral features can be assigned to the stretching, bending, and torsional motions of different functional groups within this compound.

This theoretical spectrum can be compared with experimental data to confirm the molecular structure. For instance, characteristic frequencies for C-F stretching, C=C stretching of the vinyl group, and the various vibrations of the quinoline ring can be precisely identified. Time-Dependent DFT (TD-DFT) can further be used to predict electronic transitions, providing insights into the molecule's UV-Vis absorption spectrum. mdpi.com

Molecular Dynamics (MD) Simulations

While DFT calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov An MD simulation would model the interactions of this compound with its surrounding environment, such as a solvent or a biological macromolecule.

By simulating the trajectory of the molecule, MD can reveal information about its conformational flexibility, solvation properties, and how it interacts with other molecules. For example, an MD simulation of this compound in water could elucidate the structure of the hydration shells and the stability of hydrogen bonds. researchgate.netrsc.org In a biological context, MD simulations could be used to explore the binding mode and stability of this compound within the active site of a target protein, providing valuable information for drug design.

Investigation of Intermolecular Interactions (e.g., Adsorption to Surfaces)

The study of intermolecular interactions is fundamental to understanding how this compound interacts with its environment, such as solvent molecules, biological receptors, or material surfaces. Density Functional Theory (DFT) is a primary computational tool for these investigations, capable of accurately modeling non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces.

Research findings on similar heterocyclic compounds demonstrate that DFT calculations can effectively predict the adsorption behavior of quinoline derivatives on various surfaces. researchgate.netnih.gov For this compound, theoretical studies would typically model its interaction with surfaces like graphite (B72142) oxide or metallic substrates, which are relevant in catalysis and electronics. researchgate.net The calculations would focus on determining the most stable adsorption geometries and the corresponding adsorption energies. nih.gov The presence of the fluorine atoms and the vinyl group is expected to significantly influence these interactions. The electron-withdrawing nature of fluorine atoms can modulate the electron density of the quinoline ring system, affecting its π-stacking and electrostatic interactions.

Key parameters derived from these simulations include the adsorption energy (Eads), which quantifies the strength of the surface-molecule interaction, and the equilibrium distance between the molecule and the surface. A negative Eads value indicates a spontaneous and stable adsorption process. nih.gov By analyzing the electron density distribution upon adsorption, one can elucidate the nature of the binding, whether it is predominantly physisorption (driven by weaker van der Waals forces) or chemisorption (involving stronger, covalent-like interactions).

Table 1: Illustrative DFT Calculation of Adsorption Energy of this compound on a Graphene Surface

Adsorption Site Eads (kcal/mol) Equilibrium Distance (Å) Predominant Interaction Type
Top-site -15.8 3.15 π-π Stacking
Bridge-site -14.2 3.28 π-π Stacking / van der Waals

Note: This table contains hypothetical data based on typical values for similar aromatic molecules.

Study of Dynamic Behavior and Conformational Flexibility

The conformational flexibility of this compound, particularly the rotation around the single bond connecting the vinyl group to the quinoline core, is critical for its function and interaction with other molecules. Computational methods, such as DFT-based potential energy surface (PES) scans and molecular dynamics (MD) simulations, are employed to explore this dynamic behavior. nih.gov

A PES scan involves systematically rotating the vinyl group's dihedral angle and calculating the molecule's energy at each step. This process identifies the lowest-energy (most stable) conformers and the energy barriers that separate them. cwu.educwu.edu For this compound, the primary conformational question is the orientation of the C=C double bond relative to the quinoline plane. Steric hindrance and electronic effects (conjugation) will dictate the preferred geometry. It is anticipated that a near-planar conformation, which maximizes π-system conjugation, would be the most stable, though minor deviations may occur to alleviate steric strain.

MD simulations provide a more dynamic picture by simulating the atomic motions over time, offering insights into the vibrational modes and the accessibility of different conformations at finite temperatures. nih.gov These simulations can reveal how the molecule explores its conformational space and how factors like solvent can influence its flexibility. nih.gov

Table 2: Hypothetical Conformational Analysis of this compound

Conformer Dihedral Angle (C1-C2-Cα-Cβ) Relative Energy (kcal/mol) Rotational Barrier (kcal/mol)
Planar (s-trans) 180° 0.00 (Global Minimum) 4.5
Perpendicular 90° 4.5 (Transition State) -

Note: This table contains hypothetical data illustrating expected results from a PES scan.

Mechanistic Insights from Computational Modeling

Computational modeling is indispensable for unraveling the intricate details of chemical reaction mechanisms, providing information that is often difficult or impossible to obtain through experimental means alone.

Elucidation of Reaction Pathways and Transition State Geometries

For reactions involving this compound, such as its synthesis or subsequent functionalization (e.g., polymerization or addition reactions at the vinyl group), DFT calculations can map out the entire reaction pathway. This involves identifying all reactants, intermediates, transition states, and products. iipseries.orgrsc.org

A key aspect of this analysis is the location and characterization of transition state (TS) structures. youtube.com The TS is the highest energy point along the reaction coordinate and its geometry reveals the critical arrangement of atoms as bonds are broken and formed. youtube.comresearchgate.net For instance, in an electrophilic addition to the vinyl group, computational modeling would pinpoint the TS structure, showing the partial formation of a new bond to the electrophile and the simultaneous rehybridization of the vinyl carbons. youtube.com Vibrational frequency analysis is used to confirm the nature of these stationary points: a minimum on the PES (reactant, intermediate, product) has all real frequencies, while a first-order saddle point (a transition state) has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Calculation of Energetic Profiles for Chemical Transformations

Once the geometries of all species along the reaction pathway are optimized, their energies can be calculated to construct a reaction energy profile. This profile plots the relative energy of the system as it progresses from reactants to products, providing crucial thermodynamic and kinetic information.

Computational studies on the synthesis of quinoline derivatives, for example, have used DFT to compare different potential pathways and determine the most energetically favorable route. iipseries.orgnih.gov For a hypothetical reaction, such as the Diels-Alder cycloaddition of the vinyl group, the energetic profile would quantify the activation barrier and the stability of the resulting cycloadduct, thereby predicting the feasibility of the reaction under different conditions.

Table 3: Hypothetical Energetic Profile for the Diels-Alder Reaction of this compound with a Dienophile

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State (TS) +22.5

Note: This table contains hypothetical data representing a typical reaction energy profile.

Potential Applications of 6,7 Difluoro 2 Vinylquinoline in Advanced Materials Science

Optoelectronic and Photoluminescent Materials

Development of Fluorescent Dyes and Luminescent Compounds

There is no specific research available that details the synthesis or characterization of fluorescent dyes or luminescent compounds derived directly from 6,7-Difluoro-2-vinylquinoline. While the quinoline (B57606) nucleus is a known fluorophore in many molecular structures, the specific photophysical properties (such as absorption and emission spectra, quantum yield, and fluorescence lifetime) of this compound have not been reported in the searched literature.

Application in Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs)

No studies were found that investigate the use of this compound as an emitter, host, or transport layer material in Organic Light-Emitting Diodes (OLEDs). Similarly, there is no available research on its application as a sensitizer dye in Dye-Sensitized Solar Cells (DSSCs). Consequently, data on its performance in such devices, including efficiency, brightness, or power conversion, is not available.

Polymeric and Supramolecular Chemistry Scaffolds

Utilization as a Monomer for Functional Polymer Synthesis

The vinyl group on the this compound molecule suggests its potential as a monomer for polymerization. However, no published research was found that describes the polymerization of this specific monomer or the properties of the resulting functional polymer, poly(this compound).

Building Blocks for Complex Molecular Architectures

While quinoline derivatives are widely used as building blocks in supramolecular chemistry, there are no specific examples in the available literature of this compound being used to construct complex molecular architectures like metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or other large-scale assemblies.

Design of Molecular Recognition Systems

There is no information available on the use of this compound in the design and synthesis of molecular recognition systems, such as synthetic receptors or sensors. Research into its potential for selective binding with specific ions or molecules has not been reported.

Research in Corrosion Inhibition (Drawing parallels from related fluorinated heterocycles)

While direct experimental research on the corrosion inhibition properties of this compound is not extensively documented in publicly available literature, its potential efficacy can be inferred by drawing parallels from studies on related fluorinated quinolines and other heterocyclic compounds. The molecular architecture of this compound suggests a strong candidacy for a corrosion inhibitor, based on the established principles of corrosion science.

Quinoline and its derivatives are well-regarded as effective corrosion inhibitors, particularly for metals in acidic environments. researchgate.netresearchgate.net Their protective action is attributed to the presence of the nitrogen atom and the aromatic quinoline ring, which are rich in π-electrons. researchgate.net These features facilitate the adsorption of the molecule onto the metal surface, creating a protective barrier that impedes the corrosive process. The effectiveness of quinoline-based inhibitors can be further enhanced by the introduction of various functional groups. researchgate.net

In the case of this compound, the presence of two fluorine atoms on the quinoline ring is expected to significantly influence its corrosion inhibition properties. Fluorine is the most electronegative element, and its presence as a substituent can modulate the electronic charge distribution of the entire molecule. wikipedia.org This high electronegativity can enhance the adsorption of the inhibitor molecule onto the metal surface.

Theoretical studies on a closely related compound, 6,7-Difluoro-2,3-diphenylquinoxaline, have provided insights into the role of the difluoro-substituted heterocyclic core in corrosion inhibition. pcbiochemres.compcbiochemres.comresearchgate.net These computational analyses, utilizing Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have demonstrated that the presence of difluoro substituents can contribute to a strong and stable adsorption on a metal surface, a critical factor for effective corrosion inhibition. pcbiochemres.compcbiochemres.com The simulations for 6,7-Difluoro-2,3-diphenylquinoxaline revealed a high adsorption energy, indicative of a strong interaction between the inhibitor molecule and the metal. pcbiochemres.comresearchgate.net

The mechanism of inhibition for such compounds is generally understood to involve the adsorption of the organic molecule onto the metal surface, which can occur through two primary modes: physisorption and chemisorption. nih.gov Physisorption involves electrostatic interactions between the charged metal surface and the inhibitor molecule, while chemisorption involves the sharing of electrons between the inhibitor and the metal, forming a coordinate-type bond. nih.gov For fluorinated heterocycles, the high electron density of the aromatic system and the lone pair of electrons on the nitrogen atom can facilitate strong chemisorption.

The vinyl group at the 2-position of the quinoline ring could also play a role in the inhibition process. The presence of the double bond in the vinyl group can provide additional π-electrons, further enhancing the molecule's ability to adsorb onto the metal surface. It could also potentially participate in polymerization reactions on the surface, forming a more robust protective film.

The table below presents theoretical data for the related compound, 6,7-Difluoro-2,3-diphenylquinoxaline, which illustrates the quantum chemical parameters that are often correlated with corrosion inhibition efficiency. These parameters provide a theoretical basis for predicting the potential of similar molecules like this compound as corrosion inhibitors.

Quantum Chemical ParameterValue for 6,7-Difluoro-2,3-diphenylquinoxalineSignificance in Corrosion Inhibition
EHOMO (Highest Occupied Molecular Orbital Energy)-6.32 eVIndicates the electron-donating ability of the molecule. Higher values suggest a greater tendency to donate electrons to the vacant d-orbitals of the metal.
ELUMO (Lowest Unoccupied Molecular Orbital Energy)-2.05 eVIndicates the electron-accepting ability of the molecule. Lower values suggest a greater ability to accept electrons from the metal surface.
Energy Gap (ΔE = ELUMO - EHOMO)4.27 eVA smaller energy gap generally implies higher reactivity of the molecule, which can lead to stronger adsorption on the metal surface.
Adsorption Energy-157.10 kcal/molRepresents the strength of the interaction between the inhibitor molecule and the metal surface. A more negative value indicates stronger and more stable adsorption. pcbiochemres.compcbiochemres.com

Based on the analysis of related fluorinated heterocyclic compounds, it can be postulated that this compound would likely function as an effective corrosion inhibitor. The combined effects of the electron-rich quinoline ring, the strong electron-withdrawing nature of the difluoro substituents, and the presence of the vinyl group are all favorable for strong adsorption and the formation of a protective film on the metal surface. However, experimental studies are necessary to validate these theoretical predictions and to fully elucidate the corrosion inhibition mechanism and efficiency of this compound.

Future Directions and Emerging Research Challenges for 6,7 Difluoro 2 Vinylquinoline

Development of More Sustainable and Green Synthetic Routes

The future synthesis of 6,7-Difluoro-2-vinylquinoline will likely prioritize environmentally benign methodologies that minimize waste, reduce energy consumption, and utilize renewable resources. researchgate.netbohrium.com Traditional multi-step syntheses often involve harsh conditions and hazardous reagents. acs.org A key future direction will be the development of one-pot or tandem reactions that construct the quinoline (B57606) core and introduce the vinyl group in a single, efficient sequence.

One promising approach involves the direct condensation of 2-methyl-6,7-difluoroquinoline with an appropriate aldehyde. nih.gov Microwave-assisted organic synthesis, for instance, has been shown to rapidly produce 2-vinylquinolines with high yields. nih.gov Future research could focus on adapting these microwave-assisted protocols for this compound, potentially in greener solvents like ethanol (B145695) or water. researchgate.netbohrium.com

Furthermore, the principles of green chemistry could be applied to the synthesis of the 6,7-difluoroquinoline (B156812) core itself. This includes the use of nanocatalysts, which offer high efficiency and recyclability. acs.orgnih.gov Photocatalysis also presents a novel and sustainable avenue. rsc.orgdechema.de Visible-light-mediated reactions, for example, could enable the synthesis of the quinoline scaffold under mild, oxidant-free conditions, generating hydrogen as the only byproduct. acs.orgorganic-chemistry.org

The table below outlines potential green synthetic strategies for this compound, comparing them to traditional methods.

Synthetic Strategy Traditional Approach Proposed Green Alternative Key Advantages of Green Alternative
Quinoline Core Synthesis Friedländer synthesis with strong acids/basesNanocatalyst-mediated Friedländer synthesis in waterRecyclable catalyst, reduced waste, milder conditions acs.orgnih.gov
Vinyl Group Introduction Wittig reaction with stoichiometric phosphine (B1218219) oxide byproductMicrowave-assisted direct condensation with an aldehydeReduced reaction time, higher energy efficiency, less waste nih.gov
Overall Process Multi-step synthesis with isolation of intermediatesOne-pot photocatalytic tandem reactionHigh atom economy, reduced energy consumption, use of renewable light energy acs.org

Exploration of Undiscovered Chemical Reactivities and Transformation Pathways

The vinyl group of this compound is a versatile functional handle that offers numerous possibilities for novel chemical transformations. While the reactivity of vinylquinolines in processes like Diels-Alder reactions is known, the influence of the 6,7-difluoro substitution pattern on this reactivity remains largely unexplored. acs.orgresearchgate.net The strong electron-withdrawing nature of the fluorine atoms is expected to modulate the electronic properties of the vinyl group, potentially leading to unique reactivity profiles.

Future research should systematically investigate the participation of this compound in various cycloaddition reactions. The electron-deficient nature of the quinoline ring, enhanced by the fluorine atoms, could make the vinyl group a more reactive dienophile in Diels-Alder reactions or a participant in other pericyclic reactions.

Moreover, the vinyl group is an excellent precursor for a range of other functional groups. The development of novel, selective transformations of the vinyl moiety in this compound is a key area for future exploration. This could include, for example, asymmetric dihydroxylation to introduce chiral diol functionalities or various C-H activation and functionalization reactions to append other molecular fragments.

The following table details potential unexplored reactions for this compound.

Reaction Class Potential Transformation Expected Influence of Difluoro Substitution Potential Applications of Products
Cycloadditions Asymmetric Diels-Alder reactionsEnhanced dienophilicity due to electron-withdrawing fluorine atomsSynthesis of complex, chiral polycyclic structures acs.org
Oxidations Sharpless asymmetric dihydroxylationAltered reaction kinetics and selectivityAccess to chiral diols for catalysis or as synthons
C-H Functionalization Heck-type reactions at the vinyl groupModified catalyst-substrate interactionsCreation of extended conjugated systems for materials science

Advanced Design Principles for Tailored Material Performance

The unique combination of a fluorinated aromatic system and a polymerizable vinyl group makes this compound a highly attractive monomer for the synthesis of advanced functional polymers. acs.orgacs.org The incorporation of fluorine atoms into conjugated polymers is known to lower both the HOMO and LUMO energy levels, which can enhance electron injection and improve stability against oxidative degradation. rsc.org This makes fluorinated polymers promising candidates for a variety of electronic and optoelectronic applications. rsc.orgbohrium.com

Future research should focus on the controlled polymerization of this compound to produce polymers with well-defined architectures. Techniques such as living anionic polymerization or controlled radical polymerization could be employed to synthesize block copolymers with tailored properties. acs.org The resulting poly(this compound) could exhibit interesting optical and electronic properties, such as high refractive indices and unique photoluminescence.

Furthermore, the design of copolymers incorporating this compound with other functional monomers could lead to materials with tunable properties for specific applications. For example, copolymerization with electron-donating monomers could create polymers with small bandgaps, which are desirable for organic solar cells.

The table below outlines potential material applications for polymers derived from this compound.

| Material Type | Key Property Conferred by this compound | Potential Application | | :--- | :--- | :--- | :--- | | Homopolymer | High refractive index, enhanced thermal stability | Optical coatings, high-performance plastics | | Block Copolymer | Self-assembly into ordered nanostructures | Nanopatterning, drug delivery vehicles | | Conjugated Polymer | Lowered LUMO for improved electron transport | n-type semiconductors in organic field-effect transistors (OFETs) rsc.org |

Integration of Multidisciplinary Methodologies in Chemical Research

Advancing the understanding and application of this compound will require a synergistic approach that integrates computational chemistry, high-throughput screening, and advanced analytical techniques. Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic structure, reactivity, and spectroscopic properties. researchgate.netscispace.com This can guide the rational design of new synthetic routes and predict the properties of novel materials derived from this compound.

High-throughput screening methodologies can be employed to rapidly evaluate the potential of this compound derivatives in various applications, such as catalysis or as active components in electronic devices. This can significantly accelerate the discovery of new functionalities.

Furthermore, advanced spectroscopic and analytical techniques will be crucial for characterizing the complex structures and properties of molecules and materials derived from this compound. This includes two-dimensional NMR for structural elucidation and time-resolved spectroscopy to probe the photophysical properties of new materials.

The integration of these multidisciplinary approaches is summarized in the table below.

Methodology Application to this compound Research Expected Outcome
Computational Chemistry Prediction of reaction pathways, electronic properties of polymersRational design of experiments, accelerated material discovery researchgate.netnih.gov
High-Throughput Screening Rapid evaluation of catalytic activity or device performanceIdentification of lead compounds or materials for further development
Advanced Spectroscopy Detailed structural and photophysical characterizationFundamental understanding of structure-property relationships

Q & A

What established synthetic methodologies are optimal for synthesizing 6,7-Difluoro-2-vinylquinoline, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis of fluorinated quinoline derivatives typically involves cyclization reactions under acidic or catalytic conditions. For example, quinoline cores can be constructed via the Conrad-Limpach or Friedländer reactions, with fluorinated precursors introduced at early stages. A validated approach for analogous compounds (e.g., 6,7-dimethoxy-2,4-diphenylquinoline) involves heating enaminones in polyphosphoric acid (140°C, 5 hours), followed by purification via column chromatography (hexane:ethyl acetate, 9.5:0.5) and crystallization . For 6,7-difluoro derivatives, fluorination is best achieved using diethylaminosulfur trifluoride (DAST) or Selectfluor® at the quinoline’s 6,7-positions prior to vinyl group introduction. Key factors include:

  • Temperature Control: Excessive heat during fluorination may lead to defluorination or side reactions.
  • Purification: Silica gel chromatography effectively isolates the product, while crystallization in ethyl acetate/hexane mixtures enhances purity .

How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Methodological Answer:
Discrepancies in NMR or mass spectrometry data often arise from solvent effects, tautomerism, or impurities. To address this:

  • Standardize Conditions: Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) and report chemical shifts relative to TMS.
  • Cross-validate Techniques: Pair ¹H/¹³C NMR with high-resolution mass spectrometry (HRMS) and X-ray crystallography. For instance, in a study of methyl 6,7-difluoroquinoline-3-carboxylate, NMR data aligned with crystallographic results only after accounting for hydrogen bonding and π-π stacking interactions .
  • Reference Databases: Compare findings with NIST Chemistry WebBook entries for fluorinated quinolines to identify outliers .

What structural features of this compound are critical for its electronic properties, and how can these be experimentally characterized?

Methodological Answer:
The 6,7-difluoro substitution enhances electron-withdrawing effects, while the vinyl group introduces π-conjugation. Key characterization tools include:

  • X-ray Crystallography: Resolves dihedral angles between the quinoline core and substituents (e.g., 56–76° for phenyl groups in related compounds), influencing planarity and conjugation .
  • DFT Calculations: Predict frontier molecular orbitals (HOMO/LUMO) to correlate with UV-Vis spectra.
  • Cyclic Voltammetry: Quantifies redox potentials, revealing the impact of fluorine on electron affinity.

Table 1: Structural Parameters from Analogous Compounds

ParameterValue (Example)TechniqueReference
Dihedral Angle (Quinoline-Phenyl)56.04°–76.25°X-ray Crystallography
C–H···π Interaction Distance3.737 ÅX-ray
Fluorine Substituent Effectσₚ = +0.43 (meta-F)DFT

How do substitution patterns at the 2-position (vinyl vs. phenyl/alkyl) modulate the biological or catalytic activity of 6,7-difluoroquinolines?

Methodological Answer:
The 2-position governs steric and electronic interactions with target sites. For example:

  • Vinyl Group: Enhances reactivity in Diels-Alder reactions or polymerizable materials due to sp² hybridization.
  • Phenyl/Chloro Substituents: Increase lipophilicity, improving membrane permeability in bioactive compounds (e.g., antimalarial agents) .
  • Comparative Studies: In 4-chloro-5,7-difluoro-2-phenylquinoline, the trifluoromethyl group at position 2 improved thermal stability by 20°C compared to vinyl analogs, as shown by differential scanning calorimetry (DSC) .

What strategies optimize the regioselectivity of fluorination in this compound synthesis?

Methodological Answer:
Regioselectivity is controlled by:

  • Directing Groups: Use nitro or amino groups at specific positions to direct electrophilic fluorination.
  • Metal Catalysis: Pd-catalyzed C–H activation enables selective fluorination at electron-deficient positions .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance fluorinating agent reactivity, while bulky solvents (e.g., tert-butanol) reduce side reactions .

How can computational modeling guide the design of this compound derivatives for targeted applications?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate binding affinities to biological targets (e.g., enzyme active sites).
  • Docking Studies: Predict interactions with proteins (e.g., kinase inhibitors) using AutoDock Vina.
  • QSAR Models: Correlate substituent electronegativity (e.g., Hammett constants) with observed bioactivity .

What are the challenges in interpreting mass spectrometry data for this compound, and how can they be mitigated?

Methodological Answer:

  • Fragmentation Patterns: Fluorine atoms increase molecular ion stability, reducing fragmentation. Use soft ionization (e.g., ESI-MS) to detect parent ions.
  • Isotopic Peaks: Account for natural abundance of ¹⁹F (100%) and ³⁷Cl (24.2%) in halogenated analogs.
  • High-Resolution MS: Resolve m/z differences <0.001 Da to confirm molecular formulas .

How do crystal packing interactions influence the stability and solubility of this compound?

Methodological Answer:

  • Intermolecular Forces: Fluorine participates in C–F···H–C interactions, while vinyl groups engage in π-π stacking.
  • Solubility Prediction: Low solubility in water (<0.1 mg/mL) is typical due to hydrophobic fluorine and aromatic systems. Co-crystallization with PEGs improves bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.